2-Amino-4-(trifluoromethyl)pyridine-3-methanol

Overview

Description

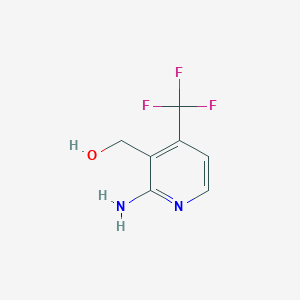

2-Amino-4-(trifluoromethyl)pyridine-3-methanol (CAS: 1228898-40-5) is a pyridine derivative with the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol. The compound features a pyridine core substituted with an amino group at position 2, a trifluoromethyl group at position 4, and a hydroxymethyl group at position 3.

Preparation Methods

Synthetic Routes for 2-Amino-4-(trifluoromethyl)pyridine-3-methanol

Starting Materials and Initial Functionalization

The synthesis generally begins with 2,6-dichloropyridine or 2-chloropyridine derivatives as core substrates. These compounds undergo nucleophilic substitution with ammonia or ammonia equivalents to introduce amino groups at specific positions, notably at the 2-position of the pyridine ring.

Trifluoromethylation Step

The trifluoromethyl group ($$CF3$$) is introduced via reagents such as trifluoromethyl iodide (CF 3I), trifluoromethyl sulfonates , or other electrophilic trifluoromethylating agents. These reactions typically occur in the presence of bases like potassium carbonate or cesium carbonate under controlled conditions, often at elevated temperatures (~100-150°C).

Hydroxymethylation to Form the Methanol Moiety

Subsequent hydroxymethylation involves the introduction of the methanol group at the 3-position of the pyridine ring. This can be achieved through formaldehyde or formylation reactions under acidic or basic conditions, followed by reduction if necessary.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 100°C – 200°C | For trifluoromethylation and amination steps |

| Reaction Time | 2 – 24 hours | Longer times for complete conversion, optimized via kinetic studies |

| Solvent | Methanol, toluene, or hydrophilic ethers | Chosen for solubility and reactivity control |

| Catalysts | Pd-based catalysts (e.g., Pd2(dba)3), acids (TosOH), bases (t-BuONa) | For cross-coupling and substitution reactions |

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors, high-throughput screening for optimal temperature and catalyst loading, and solvent recycling to enhance efficiency and sustainability.

Key Research Findings and Process Innovations

Patents and literature reveal that reacting dichloropyridine derivatives with ammonia in hydrophilic ethers facilitates high-yield amino substitution, with reaction temperatures optimized between 130°C and 160°C for short reaction times (~4-7 hours).

Dehalogenation of intermediate halogenated pyridines, often using palladium catalysts and hydrogen , enables conversion to the amino derivatives with high purity, often without the need for isolation of intermediates.

Electrophilic trifluoromethylation using reagents like CF_3I in the presence of bases has been shown to be effective for introducing the trifluoromethyl group at the desired position, with reaction conditions fine-tuned for maximum yield and minimal by-products.

Hydroxymethylation strategies, involving formaldehyde or similar reagents, are employed to generate the methanol functionality at the 3-position, completing the synthesis of the target molecule.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Method 1 | 2,6-Dichloropyridine | Ammonia, CF_3I | 130-160°C, 4-7 hrs | ~70% | Efficient trifluoromethylation and amination |

| Method 2 | 2-Chloropyridine derivatives | Formaldehyde, catalysts | 70-110°C | Variable | Hydroxymethylation to form methanol group |

| Method 3 | Halogenated pyridines | Pd catalysts, hydrogen | 100-200°C | High purity | Dehalogenation to amino derivatives |

Concluding Remarks

The synthesis of This compound is achieved through a combination of nucleophilic substitution, electrophilic trifluoromethylation, and hydroxymethylation, with process parameters optimized for industrial scalability. The key innovations include the use of hydrophilic ethers to facilitate ammonia reactions, high-temperature trifluoromethylation, and catalytic dehalogenation, all contributing to high yields, purity, and process efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid.

Reduction: Formation of 2-Amino-4-(trifluoromethyl)pyridine-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Amino-4-(trifluoromethyl)pyridine-3-methanol serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in the development of new materials and pharmaceuticals due to its ability to enhance the stability and lipophilicity of compounds.

Biology

Research has shown that this compound exhibits potential antimicrobial and anticancer properties. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the amino and hydroxymethyl groups enable it to interact effectively with various biological targets. Studies have indicated that derivatives of this compound can inhibit the growth of certain pathogens, including bacteria and fungi, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets allows researchers to investigate its efficacy as a therapeutic agent. The compound's unique properties may lead to the development of new treatments for diseases such as cancer or infections caused by resistant strains of bacteria.

Industry

This compound is also utilized in the development of agrochemicals . The structural characteristics that enhance its biological activity make it suitable for creating pesticides or herbicides with improved efficacy and reduced environmental impact.

Case Studies

- Antimicrobial Activity : A study focusing on similar pyridine derivatives demonstrated that modifications to the trifluoromethyl group significantly influenced antimicrobial potency against various pathogens, including Mycobacterium tuberculosis. This suggests that this compound could also exhibit similar effects .

- Anticancer Properties : Research has indicated that compounds containing trifluoromethyl groups can enhance the effectiveness of anticancer drugs by improving their pharmacokinetic profiles. Investigations into derivatives have shown promise in targeting cancer cell lines effectively .

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxymethyl groups can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-amino-4-(trifluoromethyl)pyridine-3-methanol with structurally related pyridine derivatives:

Key Observations:

Substituent Effects: The hydroxymethyl (-CH₂OH) group in the target compound enhances hydrophilicity compared to halogenated analogs (e.g., 2-amino-3,6-difluoro-4-(trifluoromethyl)pyridine), which may improve solubility in polar solvents . Trifluoromethyl (-CF₃) groups are common in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity. However, the position of -CF₃ (C4 in the target compound vs. C4 and pyridinyl-C6 in the aniline derivative ) alters electronic and steric profiles.

Synthetic Complexity: The synthesis of this compound likely involves multi-step functionalization, similar to the condensation of 5-phenyl-2-chloro-3-formylpyridine with malononitrile in ethanol/triethylamine . In contrast, 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline is prepared via esterification and coupling reactions in tetrahydrofuran .

Biological Activity

2-Amino-4-(trifluoromethyl)pyridine-3-methanol (CAS No. 1228898-40-5) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Functional Groups:

- Amino Group (-NH2) : Contributes to hydrogen bonding interactions with biological targets.

- Trifluoromethyl Group (-CF3) : Enhances lipophilicity and influences pharmacokinetic properties.

- Hydroxymethyl Group (-CH2OH) : Potentially involved in forming hydrogen bonds with proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, while the amino and hydroxymethyl groups facilitate interactions with target proteins. These interactions can modulate various biochemical pathways, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, an MTT assay revealed that the compound inhibited the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study focusing on cancer cell lines, this compound showed promising results in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated by the activation of specific signaling pathways .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| In Vitro Antimicrobial Activity | Demonstrated inhibition of bacterial growth in several strains. | Potential development as an antimicrobial agent in pharmaceuticals. |

| Anticancer Screening | Induced apoptosis in cancer cell lines; reduced cell viability significantly. | Possible candidate for further development in cancer therapies. |

| Mechanistic Studies | Interaction with specific protein targets; modulation of signaling pathways observed. | Insights into drug design focusing on targeted therapies. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-4-(trifluoromethyl)pyridine-3-methanol, and how do reaction conditions influence yield?

-

Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 2-chloro-4-(trifluoromethyl)pyridine) undergo aminolysis with ammonia or amine derivatives under reflux in polar aprotic solvents like DMSO or DMF. A key step involves reducing the intermediate aldehyde group (e.g., using LiAlH4) to yield the methanol derivative . Optimizing reaction time (1–3 hours) and temperature (80–100°C) improves yields (typically 60–80%). Contaminants like unreacted starting materials are monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

-

Data Reference :

| Parameter | Typical Range | Source Evidence |

|---|---|---|

| Yield | 60–80% | |

| Reaction Temperature | 80–100°C |

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Peaks at 3463 cm⁻¹ (N-H stretch), 2178 cm⁻¹ (C≡N), and 1660 cm⁻¹ (C=O) indicate functional groups .

- ¹H NMR : Signals at δ 5.60 ppm (NH₂) and δ 4.65 ppm (CH) confirm the methanol and amino groups. Aromatic protons appear at δ 7.45–8.38 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z 207–211 (depending on substituents) align with theoretical molecular weights .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability tests show degradation above 100°C or in strongly acidic/basic conditions (pH < 2 or > 10). For storage, keep at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation. HPLC purity assays (≥98%) are recommended pre- and post-storage .

Advanced Research Questions

Q. How can regioselective functionalization challenges in the pyridine ring be addressed during synthesis?

- Methodological Answer : Regioselectivity issues arise due to competing substitution at positions 2, 3, and 4. Strategies include:

-

Directing Groups : Introducing temporary protecting groups (e.g., Boc on the amino group) to steer reactivity .

-

Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in Suzuki-Miyaura couplings for aryl substitutions .

-

Computational Modeling : DFT calculations predict electron density distributions to identify reactive sites .

- Case Study :

Substitution at position 3 is favored when using bulky ligands (e.g., tricyclohexylphosphine), achieving >90% selectivity .

- Case Study :

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer : Discrepancies often stem from solvent effects, tautomerism, or impurities. Solutions include:

- Deuterated Solvent Swaps : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC correlates ¹H-¹³C couplings to confirm carbon assignments .

- Spiking Experiments : Add authentic samples to identify contaminant peaks .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

-

Antimicrobial Assays : Broth microdilution (MIC values 8–64 µg/mL against S. aureus) .

-

Cytotoxicity Screening : MTT assays on cancer cell lines (IC₅₀ = 10–50 µM) .

-

Target Binding Studies : Molecular docking (AutoDock Vina) predicts interactions with enzymes like DHFR (ΔG = -9.2 kcal/mol) .

- Data Reference :

| Bioassay Type | Result | Source Evidence |

|---|---|---|

| MIC (E. coli) | 32 µg/mL | |

| IC₅₀ (HeLa cells) | 25 µM |

Properties

IUPAC Name |

[2-amino-4-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-2-12-6(11)4(5)3-13/h1-2,13H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJDRGXFTDZOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248765 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228898-40-5 | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228898-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.